DS16570511
Description
Significance of Mitochondrial Calcium in Cellular Physiology
Mitochondrial calcium plays a vital role in regulating several core cellular processes. Physiological levels of mitochondrial calcium stimulate key enzymes of the tricarboxylic acid (TCA) cycle, thereby linking calcium signaling to mitochondrial respiration and ATP synthesis. mdpi.comnih.govresearchgate.netnih.gov This mechanism allows the cell to match energy production with cellular demand. mdpi.comnih.gov Mitochondrial calcium also influences the generation of reactive oxygen species (ROS) and is involved in the regulation of cell death pathways, including apoptosis. mdpi.comcam.ac.uknih.govresearchgate.netnih.govmdpi.com
Overview of the Mitochondrial Calcium Uniporter (MCU) Complex Architecture and Function
Calcium uptake into the mitochondrial matrix is primarily mediated by the mitochondrial calcium uniporter (MCU) complex, a highly selective calcium ion channel located in the inner mitochondrial membrane. mdpi.comnih.govspandidos-publications.compnas.orgmdpi.com The MCU complex is a multi-subunit assembly. The pore-forming subunit is the Mitochondrial Calcium Uniporter (MCU) protein itself. nih.govpnas.orgcas.cn This subunit forms a calcium-selective pore. nih.govpnas.org The complex also includes regulatory subunits such as MICU1 and MICU2, which are located in the intermembrane space and act as calcium sensors, gating the activity of the MCU pore based on cytosolic calcium concentrations. nih.govpnas.orgcas.cnnih.govresearchgate.net Another essential component in metazoans is EMRE (Essential MCU Regulator), a single-pass membrane protein that is required for MCU channel function and links MCU and MICU1. pnas.orgmdpi.comresearchgate.net EMRE appears to play a role in stabilizing the complex and transducing the calcium sensing of MICU1/2 to the pore. mdpi.com At low cytosolic calcium concentrations, the MICU1/MICU2 heterodimer inhibits MCU activity, preventing calcium accumulation in the matrix. pnas.orgresearchgate.net When cytosolic calcium levels rise, MICU1/MICU2 activates the MCU, allowing rapid calcium uptake into the mitochondria, driven by the negative mitochondrial membrane potential. researchgate.netpnas.orgresearchgate.net
Role of Mitochondrial Calcium Dysregulation in Cellular Pathophysiology
Dysregulation of mitochondrial calcium homeostasis is implicated in the pathogenesis of various diseases. mdpi.comnih.govportlandpress.comnih.govmdpi.comd-nb.info Both excessive mitochondrial calcium accumulation (overload) and impaired uptake can lead to cellular dysfunction and death. mdpi.comportlandpress.comresearchgate.netnih.govmdpi.com Mitochondrial calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, release of pro-apoptotic factors, and ultimately cell death. mdpi.comportlandpress.comresearchgate.netnih.gov This mechanism is particularly relevant in conditions like ischemia-reperfusion injury. mdpi.comnih.govspandidos-publications.com Alterations in mitochondrial calcium handling have been observed in a range of diseases, including cardiovascular diseases, neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, and cancer. mdpi.comnih.govportlandpress.comnih.govspandidos-publications.commdpi.comd-nb.info
DS16570511 is a small-molecule compound that has been identified as an inhibitor of the mitochondrial calcium uniporter. nih.govcaymanchem.commedchemexpress.commedkoo.comtargetmol.com It has been shown to inhibit mitochondrial calcium uptake in various experimental settings. nih.govcaymanchem.commedkoo.comresearchgate.net Research indicates that this compound can inhibit calcium uptake by isolated mitochondria from human cells, rat heart, and pig heart, albeit with varying potencies. nih.govcaymanchem.commedchemexpress.commedkoo.com
Detailed research findings on this compound demonstrate its inhibitory effects on mitochondrial calcium influx. In HEK293A cells, this compound dose-dependently inhibited serum-induced mitochondrial Ca²⁺ influx with an IC₅₀ of 7 μM. nih.govmedchemexpress.commedkoo.com Studies involving overexpression of human MCU (hMCU) or MICU1 in HEK293A cells showed that the increased mitochondrial Ca²⁺ influx was completely suppressed by pretreatment with this compound. nih.govmedkoo.com This suggests that this compound targets the MCU complex, potentially interacting with both MCU and MICU1. spandidos-publications.comresearchgate.net
Further investigation into the mechanisms of this compound has revealed that its effects may extend beyond direct MCU inhibition. Some studies suggest that this compound can also affect mitochondrial membrane potential, which is the driving force for calcium uptake. mdpi.comresearchgate.netnih.gov Conflicting reports exist regarding whether this compound affects mitochondrial membrane potential. mdpi.comnih.gov Additionally, this compound has been reported to inhibit other mitochondrial components, including respiratory chain complexes, particularly complex II, and FoF1-adenosine triphosphatase/adenine nucleotide translocator. mdpi.comresearchgate.netresearchgate.net The carboxyl group at the molecular terminus of this compound appears to play a critical role in its inhibitory effects on mitochondrial Ca²⁺ uptake, potentially through the inhibition of respiratory chain complex II. mdpi.comresearchgate.netresearchgate.net
Despite some debate regarding its specificity and precise mechanisms, this compound is recognized as a cell-permeable compound that inhibits mitochondrial calcium uptake. spandidos-publications.comnih.govmedchemexpress.commedkoo.comtargetmol.comnih.gov Its ability to modulate mitochondrial calcium dynamics has been explored in the context of disease models. For instance, this compound has been shown to block mitochondrial Ca²⁺ overload in isolated rat hearts. nih.govcaymanchem.commedkoo.com Interestingly, in perfused hearts, this compound increased cardiac contractility without affecting heart rate. spandidos-publications.comnih.govcaymanchem.commedkoo.com Studies have demonstrated that DS1670511 can reduce mitochondrial Ca²⁺ overload in heart failure models, leading to improved cardiac contractility and reduced oxidative stress. researchgate.net this compound has also been investigated for its effects on cultured cortical neurons and isolated brain mitochondria, showing effects on calcium homeostasis and metabolism. medkoo.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methylamino]benzoyl]indol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYGRDFHWYDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ds16570511: Discovery and Preclinical Characterization
Identification of DS16570511 through High-Throughput Screening Methodologies
The identification of this compound was achieved through a high-throughput screening (HTS) of a large library of small-molecule compounds. The objective of this screening was to find cell-permeable inhibitors of the mitochondrial calcium uniporter (MCU) nih.govdntb.gov.ua. A human cell-based assay was developed for this purpose, utilizing HEK293A cell lines engineered to express mitochondria-targeted aequorin, a calcium indicator protein nih.govnih.gov. This setup allowed for the detection of dynamic mitochondrial Ca²⁺ influx in intact cells nih.govnih.gov. Screening approximately 120,000 small-molecule compounds using this cell-based assay led to the selection of this compound based on its ability to reduce mitochondrial Ca²⁺ influx nih.govnih.govresearchgate.net.
Initial Characterization as a Cell-Permeable Mitochondrial Calcium Uptake Modulator
This compound was initially characterized as a novel cell-permeable inhibitor of the mitochondrial calcium uniporter nih.govnih.gov. Studies demonstrated that this compound dose-dependently inhibited serum-induced mitochondrial Ca²⁺ influx in HEK293A cells, with an observed IC₅₀ of 7 μM nih.govcaymanchem.com. Further characterization using isolated mitochondria from various sources, including human cells, rat heart, and pig heart, showed that this compound inhibited Ca²⁺ uptake in these preparations as well, with varying potencies (IC₅₀s of 0.86, 25, and 15 μM, respectively) nih.govcaymanchem.com.
Research findings indicated that this compound suppressed Ca²⁺ uptake by isolated brain mitochondria nih.gov. Overexpression of human MCU (hMCU) or human MICU1 (hMICU1), a regulatory subunit of the MCU complex, in HEK293A cells resulted in increased mitochondrial Ca²⁺ influx, which was completely suppressed by pretreatment with this compound nih.govnih.gov. This suggested that this compound targets the MCU complex, potentially through interaction with MCU or MICU1 mdpi.com.
Beyond its effect on calcium uptake, preclinical characterization also revealed that this compound influenced other mitochondrial functions. Studies using isolated brain mitochondria showed that this compound inhibited ADP-stimulated mitochondrial respiration and the ADP-induced decrease in mitochondrial membrane potential nih.gov. It was also found to inhibit the activity of complex II of the respiratory chain nih.govmdpi.comresearchgate.net. High concentrations of this compound were observed to cause a collapse of the mitochondrial membrane potential in the presence of Ca²⁺ nih.gov. These findings suggest that while this compound inhibits mitochondrial calcium uptake, it also affects key energy-transducing functions of mitochondria nih.gov.
The inhibitory effects of this compound on mitochondrial Ca²⁺ uptake and other mitochondrial functions have been quantified in various experimental settings. The following table summarizes some of these findings:
| Assay System | Target/Process | Observed Effect/IC₅₀ | Reference |
| HEK293A cells (intact) | Serum-induced mitochondrial Ca²⁺ influx | IC₅₀ = 7 μM | nih.govcaymanchem.com |
| Isolated HEK293A mitochondria | Ca²⁺ uptake | IC₅₀ = 0.86 μM | caymanchem.com |
| Isolated rat heart mitochondria | Ca²⁺ uptake | IC₅₀ = 25 μM | caymanchem.com |
| Isolated pig heart mitochondria | Ca²⁺ uptake | IC₅₀ = 15 μM | caymanchem.com |
| Isolated brain mitochondria | Ca²⁺ uptake | Suppression | nih.gov |
| Isolated brain mitochondria | ADP-stimulated respiration | Inhibition | nih.gov |
| Isolated brain mitochondria | ADP-induced decrease in membrane potential | Inhibition | nih.gov |
| Isolated brain mitochondria | Respiratory chain complex II activity | Inhibition | nih.govmdpi.comresearchgate.net |
| Isolated rat liver mitochondria | Membrane potential formation (F₀F₁-ATPase/ANT) | IC₅₀ = 97.2 µM | mdpi.com |
| Isolated rat liver mitochondria | Membrane potential formation | IC₅₀ = 10.8 µM | mdpi.com |
These detailed research findings underscore the initial characterization of this compound as a modulator of mitochondrial calcium uptake, identified through high-throughput screening, while also highlighting its impact on other critical mitochondrial processes.
Molecular and Cellular Mechanisms of Action of Ds16570511
Primary Inhibition of the Mitochondrial Calcium Uniporter (MCU) Complex
The mitochondrial calcium uniporter (MCU) complex is the primary pathway for calcium ions to enter the mitochondrial matrix, playing a critical role in regulating mitochondrial physiology and disease development. mdpi.comresearchgate.netresearchgate.net DS16570511 functions as an inhibitor of this complex, thereby reducing mitochondrial calcium influx. mdpi.comresearchgate.netresearchgate.netresearchgate.netspandidos-publications.comnih.govcaymanchem.comtargetmol.commedkoo.commdpi.comhapres.comnih.gov
Direct Interaction with MCU Pore-Forming Subunit
Studies suggest that the MCU complex, including its pore-forming subunit, is a molecular target of this compound. mdpi.comresearchgate.netresearchgate.netnih.gov Early findings indicated that either MCU or the regulatory subunit MICU1 could serve as molecular targets. researchgate.netresearchgate.netnih.gov More recent research continues to support the idea that both MCU and MICU1 are potential binding targets for this compound. spandidos-publications.com Beyond direct interaction with proteins, it has been hypothesized that the hydrophobic nature of this compound may also disrupt the phospholipid layer of the inner mitochondrial membrane, potentially influencing the activity of membrane-associated proteins, including components of the MCU complex. mdpi.com
Modulation of MICU1/MICU2 Regulatory Subunit Activities
The MCU complex activity is finely tuned by regulatory subunits located in the intermembrane space, notably MICU1 and MICU2, which form a heterodimer. nih.govmdpi.comembopress.orgdntb.gov.ua These subunits act as a gatekeeper, modulating calcium uptake in a cytosolic calcium concentration-dependent manner. nih.govembopress.org Research indicates that this compound inhibits calcium uptake that is promoted by the overexpression of MICU1, suggesting that MICU1 is also a molecular target. researchgate.netresearchgate.netnih.govmedkoo.com this compound has been shown to block increases in calcium influx that are dependent on either exogenous MCU or MICU1 expression. nih.govcaymanchem.comtargetmol.com This inhibitory effect on MICU1-dependent activity implies that this compound modulates the regulatory functions of the uniporter complex. mdpi.com
Effects on Endogenous Mitochondrial Calcium Uptake Activity
This compound effectively inhibits the endogenous mitochondrial calcium uptake activity in various experimental settings. This has been demonstrated in HEK293A cells and in isolated mitochondria derived from human cells, rat heart, and pig heart. researchgate.netresearchgate.netspandidos-publications.comnih.govcaymanchem.comtargetmol.commedkoo.com The potency of this compound in inhibiting calcium uptake varies depending on the source of the isolated mitochondria. For instance, IC50 values for inhibiting calcium uptake in isolated mitochondria were reported as 0.86 µM for human cells, 25 µM for rat heart, and 15 µM for pig heart. caymanchem.comtargetmol.commedkoo.com
Suppression of Exogenously Expressed MCU or MICU1-Dependent Calcium Influx
Studies involving the overexpression of human MCU (hMCU) or human MICU1 (hMICU1) in HEK293A cells have shown that this compound can suppress the resulting increase in mitochondrial calcium influx. researchgate.netresearchgate.netnih.govmedkoo.com Pretreatment with this compound completely suppressed the elevated mitochondrial calcium influx caused by the overexpression of either hMCU or hMICU1. medkoo.com This indicates that this compound can effectively inhibit the calcium uptake activity mediated by exogenously introduced components of the MCU complex.
Effects on Mitochondrial Bioenergetics and Respiration
Beyond its primary effects on the MCU complex, this compound has been found to influence the main energy-transducing functions of mitochondria. researchgate.netnih.gov Its effects on mitochondrial function are multifaceted and concentration-dependent. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net this compound can impact mitochondrial calcium uptake not only through direct interaction with the MCU complex but also by affecting the mitochondrial membrane potential, which is the driving force for calcium uptake. mdpi.com Depending on the concentration and cellular context, this compound has been reported to cause either depolarization or hyperpolarization of the mitochondrial membrane potential. mdpi.comresearchgate.netnih.govresearchgate.net At higher concentrations and in the presence of calcium, it can lead to a collapse of the mitochondrial membrane potential. researchgate.netnih.gov Furthermore, this compound has been shown to inhibit ADP-stimulated mitochondrial respiration and the ADP-induced decrease in mitochondrial membrane potential. researchgate.netnih.govmedkoo.com
Inhibition of Specific Respiratory Chain Complexes (e.g., Complex II)
This compound exerts inhibitory effects on components of the mitochondrial respiratory chain. mdpi.comresearchgate.netresearchgate.net Notably, it has been identified as an inhibitor of respiratory chain complex II. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govmedkoo.com Research indicates that the carboxyl group located at the molecular terminus of this compound plays a significant role in its inhibitory effects on mitochondrial calcium uptake, specifically through the inhibition of respiratory chain complex II. mdpi.comresearchgate.netresearchgate.net this compound demonstrates a more potent inhibitory effect on electron transfer through Complex II compared to complexes I-III-IV. The IC50 for inhibiting electron transfer from succinate (B1194679) through complexes II, III, and IV was determined to be 9.5 µM, highlighting Complex II as its most sensitive target among the respiratory chain complexes examined. mdpi.com In comparison, this compound showed weaker inhibition of respiratory chain complexes I–III–IV, with an IC50 of 40.9 µM. mdpi.com
Summary of this compound Inhibitory Potency (IC50 values)
| Target | IC50 (µM) | Source/Context | Citation |
| Mitochondrial Ca2+ uptake | 0.86 | Isolated mitochondria (human cells) | caymanchem.comtargetmol.commedkoo.com |
| Mitochondrial Ca2+ uptake | 25 | Isolated mitochondria (rat heart) | caymanchem.comtargetmol.commedkoo.com |
| Mitochondrial Ca2+ uptake | 15 | Isolated mitochondria (pig heart) | caymanchem.comtargetmol.commedkoo.com |
| Serum-induced mitochondrial Ca2+ influx | 7 | HEK293A cells | caymanchem.comtargetmol.commedkoo.com |
| Electron transfer through Complex II | 9.5 | Rat liver mitochondria | mdpi.com |
| Electron transfer through Complexes I–III–IV | 40.9 | Rat liver mitochondria | mdpi.com |
| FoF1-ATPase/ANT membrane potential formation | 97.2 | Rat liver mitochondria | mdpi.com |
| MCU complex | 57.7 | Rat liver mitochondria | mdpi.com |
Modulation of FoF1-ATPase/Adenine Nucleotide Translocase (ANT) Activity
This compound has been shown to inhibit the activity of mitochondrial FoF1-ATPase and Adenine Nucleotide Translocase (ANT). mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govsciprofiles.comresearchgate.net Studies using rat liver mitochondria have demonstrated that this compound inhibits membrane potential formation driven by FoF1-ATPase/ANT activity. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) of this compound against membrane potential formation by FoF1-ATPase/ANT was determined to be 97.2 µM. mdpi.comnih.gov This suggests that this compound can act non-specifically on a range of inner mitochondrial membrane proteins, including those involved in ATP synthesis and transport. mdpi.com Further analysis is necessary to fully differentiate the extent to which this compound inhibits FoF1-ATPase, ANT, or both. mdpi.com
Influence on Mitochondrial Membrane Potential (ΔΨm) Dynamics
The influence of this compound on mitochondrial membrane potential (ΔΨm) dynamics has been a subject of investigation, with some initial reports suggesting no effect caymanchem.comdntb.gov.ua, while later studies indicate a clear impact. This compound has been shown to affect mitochondrial membrane potential, leading to either depolarization or hyperpolarization depending on the concentration and experimental context. mdpi.comresearchgate.netnih.govresearchgate.netnih.govbiorxiv.orgmdpi.combiorxiv.org In rat liver mitochondria utilizing succinate as a respiratory substrate, this compound inhibited membrane potential formation with an IC50 of 10.8 µM. mdpi.comnih.gov This suggests that the inhibition of mitochondrial calcium uptake by this compound in this context may result from the suppression of mitochondrial membrane potential formation. mdpi.comnih.gov Studies in cultured cortical neurons revealed that this compound at 30 µM induced hyperpolarization, while at 45 µM, it caused temporary depolarization. nih.gov High concentrations of this compound in the presence of Ca2+ were observed to cause a collapse of the mitochondrial membrane potential. nih.govmedkoo.com The off-target effects of this compound on mitochondrial membrane potential have been noted as a potential limitation in its application. biorxiv.orgbiorxiv.org
Impact on Mitochondrial Oxygen Consumption Rates
This compound has been demonstrated to impact mitochondrial oxygen consumption rates, indicating an effect on the electron transport chain. Studies in rat liver mitochondria have shown that this compound inhibits oxygen consumption in a concentration-dependent manner. mdpi.comnih.gov The potency of this inhibition varies depending on the respiratory substrate used. When succinate, a substrate for respiratory chain Complex II, was used, the IC50 for oxygen consumption inhibition was determined to be 9.5 µM. mdpi.comnih.gov In contrast, when glutamate (B1630785) and malate, substrates for respiratory chain Complex I, were used, the IC50 for oxygen consumption inhibition was 40.9 µM. mdpi.comnih.gov These findings suggest that this compound exhibits a more potent inhibitory effect on Complex II compared to Complex I among the respiratory chain complexes. mdpi.com The inhibition of electron transfer in the respiratory chain can subsequently lead to the inhibition of membrane potential formation. mdpi.comnih.gov
Here is a summary of IC50 values for this compound's effects on certain mitochondrial functions in rat liver mitochondria:
| Mitochondrial Function | Substrate/Condition | IC50 (µM) | Source |
| Inhibition of Ca2+ uptake | Succinate-energized mitochondria | 9.2 | mdpi.comnih.gov |
| Inhibition of Oxygen Consumption | Succinate | 9.5 | mdpi.comnih.gov |
| Inhibition of Membrane Potential | Succinate | 10.8 | mdpi.comnih.gov |
| Inhibition of Oxygen Consumption | Glutamate and Malate | 40.9 | mdpi.comnih.gov |
| Inhibition of FoF1-ATPase/ANT Activity | ATP hydrolysis (no respiration) | 97.2 | mdpi.comnih.gov |
| Inhibition of Ca2+ uptake | FoF1-ATPase-driven membrane potential | 57.7 | nih.gov |
Interplay with Other Mitochondrial Functions
Beyond its direct effects on specific protein complexes, this compound's modulation of mitochondrial calcium uptake and other bioenergetic parameters can influence a range of interconnected mitochondrial functions.
Effects on Mitochondrial Permeability Transition Pore (mPTP) Opening
The mitochondrial permeability transition pore (mPTP) is a channel whose opening can lead to mitochondrial swelling, loss of membrane potential, and release of pro-apoptotic factors. Excessive mitochondrial calcium accumulation is recognized as a major trigger for mPTP opening. biorxiv.orgbiorxiv.orgspandidos-publications.commdpi.comnih.govjefferson.edu As an inhibitor of mitochondrial calcium uptake, this compound has been proposed to potentially inhibit mPTP opening by reducing the calcium load within the mitochondrial matrix. biorxiv.orgmdpi.comnih.govucl.ac.ukmdpi.com While the precise mechanism by which this compound affects mPTP opening requires further elucidation, its impact on mitochondrial calcium homeostasis is a key factor in this potential modulation. ucl.ac.uk
Modulation of Mitochondrial Reactive Oxygen Species (ROS) Production
Mitochondria are a significant source of reactive oxygen species (ROS), and mitochondrial calcium levels can influence ROS production. spandidos-publications.commdpi.com Excessive accumulation of calcium within the mitochondrial matrix can lead to elevated levels of mitochondrial ROS. researchgate.netmdpi.com Given that this compound inhibits mitochondrial calcium uptake, it may indirectly modulate mitochondrial ROS production by preventing calcium overload. While direct experimental data quantifying this compound's effect on ROS production is not extensively detailed in the provided sources, the established link between mitochondrial calcium homeostasis and ROS generation suggests a potential for this compound to influence cellular oxidative stress. researchgate.netdntb.gov.uamdpi.comresearchgate.netcolab.ws
Influence on Mitochondrial Energy Metabolism (e.g., ATP production, TCA cycle)
Mitochondrial calcium plays a crucial role in regulating energy metabolism, including ATP production through oxidative phosphorylation and the activity of enzymes in the tricarboxylic acid (TCA) cycle. spandidos-publications.commdpi.comnih.govjefferson.edumdpi.com Mitochondrial calcium uptake activates key dehydrogenases in the TCA cycle, such as pyruvate (B1213749) dehydrogenase (PDH), isocitrate dehydrogenase (IDH), and alpha-ketoglutarate (B1197944) dehydrogenase (α-KGDH), thereby increasing electron flux through the respiratory chain and boosting ATP synthesis. spandidos-publications.commdpi.commdpi.com By inhibiting mitochondrial calcium uptake, as well as affecting respiratory chain complexes and FoF1-ATPase/ANT, this compound is expected to influence mitochondrial energy metabolism. One study reported that treatment with this compound decreased ATP levels in vitrified-thawed mouse oocytes, suggesting an unfavorable impact on ATP production, potentially related to its effects on MICU1-mediated calcium uptake and PDH activity. mdpi.com The inhibition of Complex II and FoF1-ATPase/ANT by this compound would also directly impair the process of oxidative phosphorylation and ATP generation. mdpi.comnih.govsciprofiles.com
Interactions with Intracellular Calcium Homeostasis
Intracellular calcium homeostasis is a tightly regulated process involving a complex network of channels, pumps, and exchangers across various organelles, including the endoplasmic reticulum (ER) and mitochondria researchgate.netmdpi.com. Mitochondria play a crucial role in buffering cytosolic calcium and shaping cellular calcium signals mdpi.comunipd.it. This compound, as an MCU inhibitor, directly impacts this intricate system.
Relationship with Cytosolic Calcium Concentrations
The mitochondrial calcium uniporter (MCU) facilitates the rapid uptake of calcium from the cytosol into the mitochondrial matrix, driven by the negative mitochondrial membrane potential spandidos-publications.commdpi.com. This process is essential for buffering cytosolic calcium peaks and preventing calcium overload in the cytoplasm researchgate.netunipd.it.
Inhibition of the MCU by this compound reduces the capacity of mitochondria to take up cytosolic calcium researchgate.netmdpi.comcaymanchem.com. This diminished mitochondrial calcium buffering leads to an increase in cytosolic calcium concentrations researchgate.netnih.gov. Studies have shown that this compound can significantly upregulate cytosolic calcium levels in certain cell types, such as bone marrow-derived macrophages (BMDMs) nih.gov. This effect on cytosolic calcium is a direct consequence of this compound's action on the mitochondrial calcium uptake pathway researchgate.netnih.gov.
Research indicates that this compound inhibits calcium uptake by isolated mitochondria from various tissues, including HEK293A cells, rat heart, and pig heart, with varying potencies caymanchem.com.
| Source of Isolated Mitochondria | IC₅₀ for Calcium Uptake Inhibition by this compound |
| HEK293A cells | 0.86 µM caymanchem.com |
| Rat heart | 25 µM caymanchem.com |
| Pig heart | 15 µM caymanchem.com |
Furthermore, this compound has been shown to inhibit fetal bovine serum-induced mitochondrial calcium influx and MCU- and MICU1-dependent increases in calcium influx in HEK293A cells with an IC₅₀ of 7 µM caymanchem.com.
Cross-talk with Endoplasmic Reticulum Calcium Homeostasis
The endoplasmic reticulum (ER) is the largest intracellular calcium store and plays a critical role in cellular calcium signaling through the release and reuptake of calcium ions mdpi.combiorxiv.org. There is significant cross-talk between the ER and mitochondria, particularly at specialized regions called mitochondrial-associated membranes (MAMs) researchgate.netmdpi.combiorxiv.org. These contact sites facilitate the efficient transfer of calcium released from the ER to the mitochondria, where it can be rapidly taken up by the MCU mdpi.combiorxiv.org.
Preclinical Research Applications and Biological Effects of Ds16570511
Studies in Isolated Organelles and Cellular Models
DS16570511 has been shown to directly inhibit Ca²⁺ uptake in mitochondria isolated from various mammalian tissues. nih.govmedchemexpress.com Studies using mitochondria from human cells, rat hearts, and pig hearts have consistently demonstrated this inhibitory effect. nih.gov However, the potency of this inhibition appears to vary between species. nih.gov
While initially reported as a specific MCU inhibitor, subsequent research has revealed a more complex mechanism of action. nih.gov In mitochondria isolated from rat liver and brain, this compound has been found to exert off-target effects on core mitochondrial functions. nih.govnih.gov Notably, it inhibits the activity of respiratory chain complex II and can affect the mitochondrial membrane potential, which is the driving force for Ca²⁺ uptake. nih.govnih.gov In isolated brain mitochondria, this compound was also shown to inhibit ADP-stimulated respiration. nih.gov These findings suggest that the compound's effect on mitochondrial Ca²⁺ uptake may result from a combination of direct MCU complex inhibition and modulation of mitochondrial energy-transducing functions. nih.govnih.gov
| Model System | Parameter Measured | IC₅₀ Value | Reference |
|---|---|---|---|
| HEK293A Cells | Serum-Induced Mitochondrial Ca²⁺ Influx | 7 µM | nih.gov |
| Isolated Rat Heart Mitochondria | Mitochondrial Ca²⁺ Uptake | 25 µM | nih.gov |
| Isolated Rat Liver Mitochondria | Mitochondrial Membrane Potential Formation | 10.8 µM | nih.gov |
The cell-permeable nature of this compound has made it a valuable tool for studying mitochondrial Ca²⁺ dynamics in intact cellular systems.
HEK293A Cells: In Human Embryonic Kidney 293A (HEK293A) cells, this compound dose-dependently inhibits serum-induced mitochondrial Ca²⁺ influx with a reported half-maximal inhibitory concentration (IC₅₀) of 7 μM. nih.gov Furthermore, in HEK293A cells engineered to overexpress the core MCU components, hMCU or hMICU1, the resulting increase in mitochondrial Ca²⁺ influx was completely suppressed by pretreatment with this compound. nih.govnih.gov
HeLa Cells: While specific inhibitory data for this compound in HeLa cells is not extensively detailed, this cell line is a common model for studying mitochondrial Ca²⁺ signaling. nih.govresearchgate.net For instance, other compounds targeting the MCU have been characterized using permeabilized HeLa cells, highlighting the utility of this model in the field. nih.govresearchgate.net
Cultured Cortical Neurons: In primary cultures of rat cortical neurons, this compound has demonstrated significant neuroprotective effects. It was found to slow the onset of glutamate-induced delayed calcium deregulation and suppress subsequent neuronal death. nih.gov The compound also exhibited complex effects on mitochondrial energetics in these cells, causing hyperpolarization of the mitochondrial membrane at lower concentrations and stimulating cellular respiration. nih.gov
Glioblastoma Cells: Research has indicated that targeting the MCU complex with this compound can inhibit cell proliferation in glioblastoma cells, suggesting a role for mitochondrial Ca²⁺ signaling in cancer cell growth. mdpi.com
Bone Marrow-Derived Macrophages (BMDMs): In studies related to osteoarthritis, mitochondrial Ca²⁺ overload has been identified in BMDMs. nih.gov this compound has been used as a reference MCU blocker in this context to investigate the effects of restoring Ca²⁺ homeostasis. These studies show that inhibiting mitochondrial Ca²⁺ influx can influence the inflammatory phenotype of these immune cells. nih.gov
By modulating mitochondrial Ca²⁺ levels, this compound influences several fundamental cellular processes.
Cell Proliferation Inhibition: As noted in studies on glioblastoma, the inhibition of mitochondrial Ca²⁺ uptake by this compound is linked to a reduction in cancer cell proliferation. mdpi.com This suggests that the MCU complex could be a target for anticancer therapies.
Apoptosis Pathways: Excessive accumulation of Ca²⁺ in the mitochondrial matrix is a well-known trigger for the intrinsic apoptosis pathway. nih.govmdpi.com This overload can induce the opening of the mitochondrial permeability transition pore, leading to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.gov By preventing this mitochondrial Ca²⁺ overload, this compound can protect cells from certain apoptotic stimuli, as demonstrated in models of glutamate (B1630785) excitotoxicity. nih.gov
Macrophage Proinflammatory Phenotype Reversal: Mitochondrial Ca²⁺ homeostasis is crucial for establishing the phenotype and function of macrophages. nih.gov In BMDMs stimulated with lipopolysaccharide (LPS), treatment with an MCU blocker was shown to have an inhibitory effect on their proinflammatory activation. nih.gov This indicates that pharmacological modulation of mitochondrial Ca²⁺ influx can influence the immune response, and this compound has been used as a tool to demonstrate this principle. nih.gov
Ex Vivo and In Vivo Preclinical Models
The role of mitochondrial Ca²⁺ in cardiac function and pathophysiology has been extensively studied using ex vivo models.
Langendorff Perfused Rat Heart: In the Langendorff isolated, retrogradely perfused rat heart model, this compound effectively blocks mitochondrial Ca²⁺ overload induced by high concentrations of calcium in the perfusate. nih.govnih.gov A significant finding from these studies is that this compound increases cardiac contractility (a positive inotropic effect) without altering the heart rate. nih.govnih.gov This effect was shown to be reversible upon washout of the compound. nih.gov
Heart Failure Models: While studies specifically applying this compound to long-term preclinical models of heart failure (such as those induced by myocardial infarction or pressure overload) are not yet prominent, the compound's known effects are highly relevant to the disease's pathophysiology. nih.govpharmalegacy.com The ability of this compound to prevent Ca²⁺ overload is pertinent to conditions of ischemia-reperfusion injury, a key component of heart attacks that can lead to heart failure. nih.gov Furthermore, its positive inotropic effects point towards a potential mechanism for modulating cardiac function in a failure state.
| Model | Key Biological Effect | Reference |
|---|---|---|
| Isolated Mitochondria (Rat Heart, Pig Heart, Brain, Rat Liver) | Inhibition of Ca²⁺ uptake; Inhibition of respiratory complex II; Affects membrane potential | nih.govnih.govnih.gov |
| HEK293A Cells | Inhibition of serum-induced and MCU/MICU1-driven mitochondrial Ca²⁺ influx | nih.govnih.gov |
| Cultured Cortical Neurons | Suppression of glutamate-induced cell death; Slowed delayed Ca²⁺ deregulation | nih.gov |
| Glioblastoma Cells | Inhibition of cell proliferation | mdpi.com |
| Bone Marrow-Derived Macrophages | Inhibition of proinflammatory activation | nih.gov |
| Langendorff Perfused Rat Heart | Blocks mitochondrial Ca²⁺ overload; Increases cardiac contractility with no effect on heart rate | nih.govnih.gov |
Mitochondrial Ca²⁺ dysregulation is a central mechanism in neuronal damage following excitotoxic insults. nih.gov
Glutamate-Induced Excitotoxicity: In an in vitro model using cultured cortical neurons, this compound demonstrated a protective effect against excitotoxicity induced by high concentrations of glutamate. nih.gov At doses of 30 and 45 μM, the compound significantly slowed the onset of delayed calcium deregulation—a key step in the excitotoxic cascade—and suppressed neuronal death. nih.gov These findings underscore the therapeutic potential of MCU inhibition in neurological conditions characterized by excitotoxic damage. However, the study also emphasized that this compound has multiple effects on mitochondrial functions beyond MCU blockade, which should be considered when interpreting its effects in neuronal cells. nih.gov
Inflammation Models (e.g., LPS-Induced Macrophage Activation)
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a pro-inflammatory response characterized by the release of cytokines and other inflammatory mediators. nih.govnih.gov This process involves a significant shift in cellular metabolism, often towards glycolysis, to support the energetic demands of the activated state. embopress.orgscienceopen.com
While direct studies specifically investigating the effects of this compound in LPS-induced macrophage activation models were not identified in the search results, the compound's mechanism of action suggests a potential role. Mitochondrial calcium signaling is intricately linked to the regulation of cellular metabolism and inflammatory pathways. By inhibiting the MCU, this compound can prevent mitochondrial calcium overload, a condition that can lead to increased production of reactive oxygen species (ROS) and contribute to inflammatory signaling. mdpi.com The activation of macrophages by LPS is known to involve various signaling pathways, including NF-κB and MAPK, which can be influenced by the cell's metabolic and redox state. nih.govmdpi.commdpi.com Therefore, by modulating mitochondrial function, this compound could theoretically influence the outcome of LPS-induced macrophage activation.
Potential in Cancer Research (e.g., Glioblastoma)
Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite multimodal treatment. nih.govqub.ac.uk Research has increasingly highlighted the role of mitochondria in glioblastoma progression, including metabolic reprogramming, resistance to therapy, and regulation of cell proliferation and invasion. science.gov
Mitochondrial calcium homeostasis is critical for these processes. Upregulation of the MCU has been observed in several cancer types, where it is thought to support tumor growth by stimulating mitochondrial metabolism and preventing the induction of apoptosis. nih.gov Although preclinical studies directly testing this compound in glioblastoma models are not available in the provided search results, its function as an MCU inhibitor points to a potential area of investigation. By blocking mitochondrial calcium uptake, this compound could potentially disrupt the metabolic advantages of cancer cells, increase their sensitivity to cell death signals, and inhibit tumor growth and metastasis, as has been suggested for MCU suppression in other cancers. nih.gov The development of appropriate preclinical models that accurately reflect human glioblastoma is crucial for evaluating such potential therapeutic strategies. nih.govnih.govjohnshopkins.edu
Functional Outcomes in Preclinical Systems
Modulation of Cardiac Contractility
In preclinical studies using isolated, perfused rat hearts, this compound has been shown to modulate cardiac function. A significant finding is that the compound increases cardiac contractility. nih.govnih.gov This positive inotropic effect was observed to be reversible upon washout of the drug. nih.gov Notably, this increase in contractility occurred without a corresponding effect on the heart rate. nih.govnih.gov The regulation of mitochondrial calcium is essential for normal cardiac contraction and cellular signaling in cardiomyocytes. nih.gov The action of this compound is consistent with findings where the knockdown of MCU using siRNA also resulted in increased contractility in isolated cardiac cells. nih.gov
| Parameter | Effect of this compound | System | Citation |
| Cardiac Contractility | Increased | Isolated Perfused Rat Heart | nih.govnih.gov |
| Heart Rate | Unaffected | Isolated Perfused Rat Heart | nih.govnih.gov |
| Reversibility | Effect is reversible | Isolated Perfused Rat Heart | nih.gov |
Neuroprotective Effects against Ca2+ Overload
Mitochondrial calcium overload is a key mechanism implicated in neuronal damage and death, particularly in the context of excitotoxicity and neurodegenerative diseases. nih.govnih.govsemanticscholar.org this compound demonstrates neuroprotective potential by directly counteracting this pathological process. As an inhibitor of the MCU complex, it effectively alleviates mitochondrial Ca2+ overload. nih.gov This action is crucial as excessive mitochondrial calcium accumulation can trigger cell death pathways and oxidative stress. nih.govnih.gov Preclinical research has shown that negative modulation of the MCU can protect neurons against certain forms of cell death. nih.gov
| Condition | Effect of this compound | Mechanism | Citation |
| Neuronal Calcium Overload | Neuroprotective | Alleviates mitochondrial Ca2+ overload by inhibiting MCU and MICU1 | nih.gov |
| Excitotoxicity/Ferroptosis | Potential for protection | Modulation of mitochondrial Ca2+ homeostasis is a potential therapeutic target | nih.gov |
Anti-inflammatory and Metabolic Actions in Macrophages
Macrophages exhibit distinct metabolic profiles depending on their activation state. Pro-inflammatory (M1) macrophages, often induced by stimuli like LPS, typically rely on glycolysis. embopress.orgscienceopen.com In contrast, anti-inflammatory (M2) macrophages utilize oxidative phosphorylation and the TCA cycle. scienceopen.com This metabolic reprogramming is fundamental to their immune function.
Mitochondria are central hubs in this metabolic regulation. bmbreports.org While direct studies of this compound on macrophage metabolism are not detailed in the search results, its role as an MCU inhibitor suggests it could influence these metabolic and inflammatory pathways. Mitochondrial calcium uptake is a key regulator of the TCA cycle and oxidative phosphorylation. By inhibiting this uptake, this compound could theoretically shift macrophage metabolism. Such a shift could have anti-inflammatory consequences, as metabolic states are tightly linked to macrophage function. scienceopen.combmbreports.org For example, some metabolites that accumulate due to altered mitochondrial function, such as itaconate, have been shown to have anti-inflammatory effects. scienceopen.combmbreports.org
Structure Activity Relationship Sar Studies and Analog Development of Ds16570511
Identification of Key Structural Determinants for Inhibitory Activity (e.g., Carboxyl Group)
Research into the structure-activity relationship of DS16570511 has identified specific functional groups critical for its inhibitory actions. A key finding is that the carboxyl group at the molecular terminus of this compound plays a significant role in its inhibitory effects on mitochondrial Ca²⁺ uptake, specifically through the inhibition of respiratory chain complex II. mdpi.comresearchgate.netresearchgate.netresearchgate.net It is hypothesized that the negatively charged carboxyl group may form electrostatic interactions with polar amino acids of target proteins, while the hydrophobic parts of the molecule, such as the benzene (B151609) rings, may engage in hydrophobic interactions with membrane proteins and phospholipid layers, collectively contributing to the inhibition of inner mitochondrial membrane function. mdpi.com
Design and Synthesis of this compound Analogs
Based on the insights gained from SAR studies, analogs of this compound have been designed and synthesized to investigate the impact of structural modifications on their activity. For instance, three analogs were synthesized to probe the role of specific groups: one with the carboxyl group replaced by an ethyl group, another with the amino group replaced by an imino group, and a third with both substitutions. mdpi.com The synthesis procedures for this compound and its analogs have been described in research, often referencing established methods. mdpi.comnih.gov
Comparative Analysis of Analog Potency and Specificity on Mitochondrial Targets
Comparative analysis of this compound and its analogs has revealed variations in their potency and specificity across different mitochondrial targets. While this compound was initially reported as a specific inhibitor of the mitochondrial calcium uniporter (MCU), subsequent studies have shown it affects multiple mitochondrial functions, including respiratory chain complexes and F₀F₁-adenosine triphosphatase/adenine nucleotide translocator (F₀F₁-ATPase/ANT), with varying potencies. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net
Studies comparing this compound and its analogs on oxygen consumption via respiratory chain complex II have been conducted to assess the impact of structural changes on this particular activity. mdpi.com this compound demonstrated a strong inhibitory effect on complex II, with an IC₅₀ of 9.5 µM in rat liver mitochondria. mdpi.comnih.gov The analysis of analogs helps to pinpoint the structural features responsible for this and other inhibitory effects.
Interactive Data Table: IC₅₀ Values of this compound on Various Mitochondrial Targets in Rat Liver Mitochondria
| Mitochondrial Target | IC₅₀ (µM) |
| Respiratory Chain Complex II | 9.5 |
| Membrane Potential Formation | 10.8 |
| Ca²⁺ Uptake (Rat Liver) | 9.2 |
| F₀F₁-ATPase/ANT Activity | 97.2 |
| Respiratory Chain Complexes I-III-IV | 40.9 |
Note: IC₅₀ values may vary depending on the experimental conditions and the source of mitochondria.
This compound has also shown inhibitory effects on Ca²⁺ uptake in mitochondria isolated from different sources, including HEK293A cells, rat heart, and pig heart, with varying IC₅₀ values (0.86 µM, 25 µM, and 15 µM, respectively). caymanchem.comglpbio.com It has also been reported to inhibit MCU- and MICU1-dependent increases in calcium influx in HEK293A cells with an IC₅₀ of 7 µM. caymanchem.comglpbio.comxcessbio.commedchemexpress.comtargetmol.commedkoo.com This suggests that both MCU and MICU1 could be potential binding targets. researchgate.netnih.gov
Comparative Analysis of Ds16570511 with Other Mitochondrial Calcium Uniporter Modulators
Distinguishing Features from Ruthenium Compounds (e.g., Ruthenium Red, Ru360, Ru265)
Ruthenium compounds, particularly Ruthenium Red (RuR) and Ru360, have historically been widely used as inhibitors of mitochondrial calcium uptake. RuR is a trinuclear oxo-bridged ruthenium complex, while Ru360 is a more potent binuclear oxo-bridged ruthenium compound considered the active component responsible for the MCU-inhibitory activity of RuR mixtures. nsf.govwikipedia.org Ru360 is known for its high potency and selectivity for the MCU in permeabilized cells, with an IC50 of 184 pM in vitro. probechem.comnih.gov Ru265 is another ruthenium-based MCU inhibitor structurally similar to Ru360. nsf.gov
A key distinguishing feature between DS16570511 and these ruthenium compounds lies in their cell permeability. While Ru360 is a potent inhibitor, its application in intact cellular systems is limited by its impermeability to the plasma membrane. nih.gov In contrast, this compound is described as a cell-permeable inhibitor, making it applicable for studies in intact cells and potentially more suitable for in vivo applications. spandidos-publications.comnih.govmedkoo.com
Another difference observed is in species specificity. Compared to RuR, this compound may exhibit more effective inhibition of human mitochondrial MCU compared to porcine or rat MCU. spandidos-publications.com
While ruthenium compounds like RuR have been shown to inhibit mCa2+ uptake without negatively affecting mitochondrial respiration or Ca2+ efflux, there have been reports of poor selectivity for commercial formulations of RuR, showing inhibitory activity for other ion channels. nsf.gov Ru360 is considered more selective than RuR. nih.govflybase.org
Data on the direct comparative potency (IC50 values) of this compound and ruthenium compounds across identical experimental setups and species is not extensively available in the provided text, making a direct quantitative comparison challenging. However, this compound has shown IC50 values in the micromolar range for inhibiting calcium uptake in isolated mitochondria from human cells, rat heart, and pig heart (0.86, 25, and 15 µM, respectively), and in HEK293A cells (7 µM). caymanchem.commedkoo.com Ru360, in contrast, demonstrates nanomolar potency in permeabilized cells. probechem.comflybase.org Ru265 has been reported to be more potent than Ru360 in inhibiting MCU activity in permeabilized cells. acs.org
Table 1: Comparison of this compound and Ruthenium Compounds
| Feature | This compound | Ruthenium Red (RuR) | Ru360 | Ru265 |
| Chemical Class | Small Molecule | Trinuclear Ruthenium Complex | Binuclear Ruthenium Complex | Ruthenium Complex |
| Cell Permeability | Cell-permeable | Limited/Poor | Limited/Impermeant | Cell-permeable (reported) nih.govacs.org |
| MCU Inhibition | Yes spandidos-publications.comcaymanchem.comnih.govmedkoo.com | Yes nsf.govresearchgate.netnih.govscienceopen.comnih.gov | Yes nsf.govprobechem.comflybase.orgnih.govdovepress.com | Yes nsf.govacs.orgresearchgate.net |
| Potency (MCU) | µM range caymanchem.commedkoo.com | Varies (often mixtures) nsf.gov | pM-nM range probechem.comnih.gov | More potent than Ru360 acs.org |
| Selectivity | Discussed in Section 6.3 mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net | Can have off-target effects nsf.gov | High in permeabilized cells nih.gov | Selective in intact cells acs.orgresearchgate.net |
| Species Specificity | Potentially higher for human MCU spandidos-publications.com |
Comparison with Other Small-Molecule Inhibitors (e.g., Mitoxantrone, MCU-i4, MCU-i11, Minocycline, Berberine)
Beyond ruthenium compounds, several small molecules have been identified as MCU inhibitors. Mitoxantrone, an anthraquinone (B42736) anticancer drug, has been reported as an MCU inhibitor, although its use is limited by cardiotoxic side effects. mdpi.comnih.gov MCU-i4 and MCU-i11 are two small-molecule compounds identified through high-throughput screening that reduce mitochondrial Ca2+ influx by directly binding to MICU1-specific sites, with inhibitory effects observed in cellular contexts. mdpi.com Minocycline, a tetracycline (B611298) antibiotic, and Berberine, a natural alkaloid, have also been identified as MCU inhibitors. biorxiv.orgsciencecast.orgresearcher.liferesearchgate.netresearchgate.net
This compound is described as a novel cell-permeable inhibitor of the mitochondrial calcium uniporter. nih.govmedkoo.com Unlike some inhibitors that may affect mitochondrial membrane potential, this compound was initially reported to inhibit mitochondrial calcium uptake without affecting the mitochondrial membrane potential, which is the driving force for calcium uptake. mdpi.comnih.gov However, other studies suggest that this compound might affect membrane potential or inhibit other mitochondrial components, which is discussed further in the selectivity section. mdpi.comresearchgate.netnih.govresearchgate.net
Berberine has been identified as a potent MCU inhibitor that localizes within mitochondria and binds near the MCU's juxtamembrane loop (JML) domain, disrupting the interaction of MCU with its essential regulator, EMRE. biorxiv.orgsciencecast.orgresearcher.liferesearchgate.netresearchgate.net This mechanism of disrupting MCU-EMRE assembly is a distinguishing feature of Berberine. biorxiv.org
Mitoxantrone is known to inhibit topoisomerase II in addition to its effects on MCU. nih.govnih.gov Minocycline is primarily known as an antibiotic. nih.govwikipedia.org The mechanisms of MCU-i4 and MCU-i11 involve binding to MICU1. mdpi.com
This compound has been shown to inhibit both endogenous mitochondrial Ca2+ uptake activity and Ca2+ uptake driven by exogenously expressed MCU or MICU1, suggesting MCU or MICU1 as molecular targets. spandidos-publications.commdpi.comnih.gov
Table 2: Comparison of this compound and Other Small-Molecule Inhibitors
| Feature | This compound | Mitoxantrone | MCU-i4 / MCU-i11 | Minocycline | Berberine |
| Chemical Class | Small Molecule | Anthraquinone | Small Molecules | Tetracycline Antibiotic | Alkaloid |
| Cell Permeability | Cell-permeable | Cell-permeable | Inhibitory effects in cells mdpi.com | Cell-permeable | Localizes within mitochondria biorxiv.orgsciencecast.orgresearcher.liferesearchgate.netresearchgate.net |
| MCU Inhibition | Yes spandidos-publications.comcaymanchem.comnih.govmedkoo.com | Yes mdpi.comnih.gov | Yes mdpi.com | Yes | Yes biorxiv.orgsciencecast.orgresearcher.liferesearchgate.netresearchgate.net |
| Mechanism | Direct/Indirect MCU/MICU1 spandidos-publications.commdpi.comnih.gov, other mitochondrial components mdpi.comresearchgate.netnih.govresearchgate.net | MCU inhibition mdpi.comnih.gov, Topoisomerase II inhibition nih.govnih.gov | Binds to MICU1 mdpi.com | Disrupts MCU-EMRE assembly biorxiv.orgsciencecast.orgresearcher.liferesearchgate.netresearchgate.net | |
| Off-Target Effects | Discussed in Section 6.3 mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net | Cardiotoxicity mdpi.comnih.gov, Topoisomerase II inhibition nih.govnih.gov | Antibiotic activity nih.govwikipedia.org | Potential other effects nih.gov |
Assessment of Selectivity and Off-Target Effects
The selectivity of MCU inhibitors is crucial for their therapeutic potential and for their use as research tools. While initially reported as a selective inhibitor of the mitochondrial calcium uniporter, more recent research indicates that this compound may affect multiple mitochondrial functions and exhibit variable potency in inhibiting individual processes. mdpi.comnih.govresearchgate.net
Studies have shown that this compound not only inhibits MCU but also affects respiratory chain complexes and F0F1-adenosine triphosphatase/adenine nucleotide translocator, particularly respiratory chain complex II. mdpi.comresearchgate.netnih.govresearchgate.net The carboxyl group at the molecular terminus of this compound appears to play a critical role in its inhibitory effects on mitochondrial calcium uptake through respiratory chain complex II inhibition. mdpi.comnih.govresearchgate.net
Furthermore, the mechanism by which this compound inhibits mitochondrial calcium uptake remains a subject of some discussion. While some studies reported inhibition without affecting mitochondrial membrane potential, others have shown that this compound can affect membrane potential, causing either depolarization or hyperpolarization, and that it can inhibit membrane potential formation in a concentration-dependent manner. mdpi.comresearchgate.netnih.govresearchgate.net This suggests that this compound may inhibit calcium uptake by disrupting membrane potential formation in addition to directly targeting the MCU complex. nih.gov
Compared to ruthenium compounds, particularly Ru360 which is known for high selectivity in permeabilized cells, the reported off-target effects of this compound on other mitochondrial components highlight a potential difference in their mechanisms and specificity profiles. mdpi.comresearchgate.netnih.govresearchgate.net Some sources indicate that organic molecules such as Mitoxantrone and this compound may lack MCU-specific selectivity, often producing off-target biological effects. mdpi.com this compound has been noted to inhibit both MCU and MICU1. mdpi.com
In contrast, Ru265 has been reported as a complex that selectively inhibits the MCU in intact cells. acs.orgresearchgate.net Berberine, while identified as an MCU inhibitor disrupting MCU-EMRE assembly, is also known to have various other pharmacological properties due to its nature as an alkaloid. nih.gov
The assessment of selectivity for this compound is ongoing, with research indicating a broader impact on mitochondrial function beyond just the MCU channel itself. mdpi.comresearchgate.netnih.govresearchgate.net This contrasts with the perceived higher selectivity of Ru360 in isolated mitochondria or permeabilized cells, although its lack of cell permeability limits its use in intact systems where this compound is active. probechem.comnih.gov
Table 3: Selectivity and Off-Target Effects
| Compound | Primary Target(s) Reported | Reported Off-Target Effects / Additional Mechanisms | Notes |
| This compound | MCU, MICU1 spandidos-publications.commdpi.comnih.govmdpi.com | Respiratory chain complexes (esp. Complex II), F0F1-ATPase/ANT, Mitochondrial membrane potential mdpi.comresearchgate.netnih.govresearchgate.net | Mechanism potentially involves disrupting membrane potential nih.gov. May lack MCU-specific selectivity mdpi.com. |
| Ruthenium Red (RuR) | MCU nsf.govresearchgate.netnih.govscienceopen.comnih.gov | Other ion channels (for commercial formulations) nsf.gov | Often a mixture of ruthenium complexes nsf.gov. |
| Ru360 | MCU nsf.govprobechem.comflybase.orgnih.govdovepress.com | Limited reported off-target effects in permeabilized cells nih.gov | High potency and selectivity in permeabilized cells probechem.comnih.gov. Impermeant in intact cells nih.gov. |
| Ru265 | MCU nsf.govacs.orgresearchgate.net | Selective inhibition reported in intact cells acs.orgresearchgate.net | Cell-permeable nih.govacs.org. |
| Mitoxantrone | MCU mdpi.comnih.gov | Cardiotoxicity mdpi.comnih.gov, Topoisomerase II inhibition nih.govnih.gov | Primarily known as an anticancer drug nih.gov. |
| MCU-i4 / MCU-i11 | MICU1 mdpi.com | Inhibitory effects observed only in cellular contexts mdpi.com. | Identified via high-throughput screening mdpi.com. |
| Minocycline | MCU | Antibiotic activity nih.govwikipedia.org, various other potential effects wikipedia.org | Primarily known as an antibiotic nih.govwikipedia.org. |
| Berberine | MCU (disrupts MCU-EMRE) biorxiv.orgsciencecast.orgresearcher.liferesearchgate.netresearchgate.net | Various pharmacological properties nih.gov | Natural alkaloid with established safety profile biorxiv.orgsciencecast.orgresearcher.liferesearchgate.netresearchgate.net. |
Advanced Methodologies in Ds16570511 Research
Biochemical and Biophysical Techniques for Mitochondrial Function Assessment
A variety of biochemical and biophysical assays have been employed to characterize the impact of DS16570511 on the core functions of mitochondria, particularly those related to energy transduction and ion homeostasis.
Oxygen Consumption Rate
The measurement of oxygen consumption rate (OCR) is a fundamental method for assessing the integrity and activity of the mitochondrial electron transport chain (ETC). mdpi.com Studies have shown that this compound affects mitochondrial respiration in a concentration-dependent manner. mdpi.com In isolated rat liver mitochondria, the compound's inhibitory potency was found to be dependent on the respiratory substrate provided. nih.gov When using glutamate (B1630785) and malate, which supply electrons to Complex I, this compound inhibited oxygen consumption with a half-maximal inhibitory concentration (IC₅₀) of 40.9 µM. mdpi.comnih.gov However, its inhibitory effect was significantly more potent on Complex II, as demonstrated by an IC₅₀ of 9.5 µM when succinate (B1194679) was used as the substrate. nih.gov This suggests that this compound has a stronger inhibitory action on Complex II of the respiratory chain. mdpi.comnih.gov Interestingly, in cultured cortical neurons, concentrations of 30-60 μM this compound were found to stimulate cellular respiration. nih.gov These OCR measurements are typically performed using high-resolution respirometry or Clark-type oxygen electrodes. nih.govyoutube.com
| Parameter | Substrate | Mitochondrial Source | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Oxygen Consumption | Glutamate & Malate (Complex I) | Rat Liver | 40.9 | mdpi.comnih.gov |
| Oxygen Consumption | Succinate (Complex II) | Rat Liver | 9.5 | nih.gov |
Membrane Potential Measurement
The mitochondrial membrane potential (ΔΨm) is the primary driving force for mitochondrial calcium uptake. nih.gov Initial investigations utilizing the fluorescent indicator JC-10 in pig heart mitochondria suggested that this compound did not affect the membrane potential. nih.gov However, subsequent research has revealed that this compound does influence ΔΨm, with effects ranging from depolarization to hyperpolarization depending on the context. mdpi.comresearchgate.net In rat liver mitochondria energized with succinate, this compound inhibited the formation of membrane potential with an IC₅₀ of 10.8 µM. mdpi.comnih.gov In studies on isolated rat brain mitochondria, the compound inhibited the ADP-induced decrease in membrane potential, but at high concentrations in the presence of calcium, it caused a collapse of the ΔΨm. nih.gov Furthermore, in cultured cortical neurons, a 30 μM concentration of this compound led to hyperpolarization in resting cells, whereas 45 μM resulted in transient depolarization. nih.gov
Ca2+ Flux Assays
Direct assessment of mitochondrial calcium transport is critical for understanding the action of an MCU inhibitor. Assays measuring Ca²⁺ flux have consistently demonstrated that this compound inhibits mitochondrial calcium uptake. mdpi.comnih.gov The potency of this inhibition varies between different mitochondrial preparations. In isolated mitochondria from HEK293A cells, this compound inhibited Ca²⁺ uptake with an IC₅₀ of 0.86 µM. nih.gov In succinate-energized rat liver mitochondria, the IC₅₀ for Ca²⁺ uptake inhibition was 9.2 µM, a value nearly identical to its IC₅₀ for inhibiting oxygen consumption and membrane potential under the same conditions. nih.govresearchgate.net This finding suggests that in liver mitochondria, the inhibition of calcium uptake by this compound is a direct consequence of its effects on the respiratory chain and the subsequent reduction in membrane potential. nih.gov
| Parameter | Mitochondrial Source | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Ca²⁺ Uptake Inhibition | HEK293A Cells | 0.86 | nih.gov |
| Ca²⁺ Uptake Inhibition | Rat Liver (Succinate) | 9.2 | researchgate.net |
| Membrane Potential Formation | Rat Liver (Succinate) | 10.8 | mdpi.comnih.gov |
Cell-Based Assays for Calcium Dynamics and Cellular Responses
To understand the effects of this compound in a more physiological context, researchers utilize a variety of cell-based assays that monitor intracellular calcium dynamics.
Aequorin
The discovery of this compound stemmed from a high-throughput screening campaign that used a HEK293A cell line engineered to express a mitochondria-targeted version of the bioluminescent calcium sensor aequorin. nih.govnih.gov Aequorin is a photoprotein that emits light upon binding Ca²⁺, making it a valuable tool for measuring calcium concentrations within specific subcellular compartments in living cells. mdpi.comucl.ac.uk In this cell-based assay, this compound was found to inhibit serum-stimulated mitochondrial Ca²⁺ influx with an IC₅₀ of 7 µM. nih.govnih.gov To confirm the compound's specificity, a counter-assay with cytosol-targeted aequorin was also performed. nih.gov
Fluo-4 AM and Rhod-2 AM
Fluorescent dyes are widely used to visualize and quantify calcium dynamics. Fluo-4 AM is a cell-permeable indicator that exhibits a greater than 100-fold increase in fluorescence intensity upon binding to Ca²⁺ in the cytosol. rndsystems.com Rhod-2 AM is another cell-permeable dye that preferentially accumulates in mitochondria due to its positive charge. biotium.comstemcell.com Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester group, trapping the indicator inside the organelle. biotium.comstemcell.com The long-wavelength emission of Rhod-2 makes it particularly useful for studies in cells with high levels of autofluorescence. stemcell.com These indicators are instrumental for real-time monitoring of how a compound like this compound affects calcium levels in both the mitochondria and the surrounding cytosol.
Genetically Encoded Calcium Sensors
Beyond aequorin, a broad class of genetically encoded calcium indicators (GECIs) is available for studying cellular responses. mdpi.com The initial screening for this compound is a prime example of their utility. nih.gov Further studies have used cell lines that overexpress specific components of the MCU complex, such as the pore-forming unit MCU or the regulatory subunit MICU1. nih.govresearchgate.net In these engineered cells, the expected increase in mitochondrial Ca²⁺ influx was observed, and this increase was effectively blocked by pretreatment with this compound. nih.govnih.gov This approach not only confirms the compound's mechanism of action but also helps to pinpoint its molecular targets within the uniporter complex. nih.gov
Advanced Imaging Techniques in Mitochondrial Biology
Visualizing the effects of this compound on mitochondrial structure and function within intact cells requires advanced imaging techniques. Fluorescence microscopy was a key method used to examine the functional effects of this compound on cultured neurons and isolated mitochondria. nih.gov Techniques such as confocal microscopy are essential for resolving changes in mitochondrial membrane potential or calcium levels using the fluorescent probes mentioned previously. nih.gov More advanced methods like electron cryo-tomography offer the potential to visualize, at high resolution, any structural changes to the mitochondrial inner membrane or the respiratory supercomplexes induced by the compound. mitochondrialdiseasenews.com For studying the compound's effects in more complex biological systems, light-sheet microscopy could be employed to track mitochondrial behavior in 3D tissue models or organoids. nih.gov
Computational Modeling for Molecular Interactions and Drug Discovery
While direct experimental evidence for the use of computational modeling in this compound research is not extensively published, this methodology is a cornerstone of modern drug discovery. drugtargetreview.comscifiniti.com Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict and analyze the binding interactions between this compound and its multiple target proteins, including the MCU complex and respiratory chain components. researcher.life Such models would be invaluable for understanding the molecular basis for its higher potency against Complex II versus Complex I. mdpi.com
Furthermore, computational modeling is integral to structure-activity relationship (SAR) studies. For this compound, a SAR analysis identified that its terminal carboxyl group is crucial for the inhibitory effect on respiratory chain complex II. mdpi.com Computational models can further explore this finding, potentially guiding the rational design of new this compound analogs with improved specificity and reduced off-target effects, thereby enhancing its potential as a selective chemical probe or therapeutic lead. mdpi.com
Future Directions and Research Gaps for Ds16570511
Elucidation of Comprehensive and Context-Dependent Inhibitory Mechanisms
While initially considered an MCU-specific inhibitor, further research has shown that DS16570511 affects multiple mitochondrial functions. nih.govresearchgate.netresearchgate.net Studies indicate that this compound inhibits not only the MCU but also components of the respiratory chain, particularly complex II, and F₀F₁-adenosine triphosphatase/adenine nucleotide translocator (ANT). nih.govresearchgate.netresearchgate.netresearchgate.net The potency of this compound in inhibiting these individual processes varies. nih.govresearchgate.net For instance, quantitative analysis in rat liver mitochondria showed a strong inhibitory effect on respiratory chain complex II with an IC₅₀ of 9.5 µM, while the IC₅₀ for inhibiting membrane potential formation by F₀F₁-ATPase/ANT was determined to be 97.2 µM. nih.gov The carboxyl group at the molecular terminus of this compound appears to play a critical role in its inhibitory effects on mitochondrial Ca²⁺ uptake, potentially through respiratory chain complex II inhibition. nih.govresearchgate.netresearchgate.netresearchgate.net
Here is a summary of observed inhibitory effects and their potencies:
| Target | IC₅₀ (Rat Liver Mitochondria) | Reference |
| Respiratory Chain Complex II | 9.5 µM | nih.gov |
| Membrane Potential Formation (overall) | 10.8 µM | nih.gov |
| Oxygen Consumption (Glutamate/Malate) | 40.9 µM | mdpi.com |
| F₀F₁-ATPase/ANT | 97.2 µM | nih.gov |
| Mitochondrial Ca²⁺ Uptake (HEK293A) | 7 µM | caymanchem.comnih.govdartmouth.edu |
| Mitochondrial Ca²⁺ Uptake (Rat Heart) | 25 µM | caymanchem.com |
| Mitochondrial Ca²⁺ Uptake (Pig Heart) | 15 µM | caymanchem.com |
Investigation of Long-Term Preclinical Effects and Compensatory Mechanisms in vivo
While preclinical studies have shown promising results, such as the prevention of mitochondrial Ca²⁺ overload in perfused hearts and protection of cortical neurons, the long-term in vivo effects of this compound and potential compensatory mechanisms remain to be thoroughly investigated. nih.govnih.gov Genetic studies targeting components of the MCU complex have revealed robust compensatory changes in calcium handling and other cellular pathways in animals that survive impaired MCU function. nih.govnih.govfrontiersin.org These compensatory mechanisms can develop quickly and may influence the long-term outcomes of pharmacological MCU inhibition. nih.gov
Exploration of Novel Therapeutic Applications beyond Current Scope
This compound's ability to modulate mitochondrial calcium uptake suggests potential therapeutic applications in various diseases where mitochondrial calcium dysregulation plays a role. nih.govmdpi.com Preclinical studies have indicated its potential in treating conditions like cardiac ischemia-reperfusion injury and neurodegenerative disorders. nih.govnih.gov Its effect on increasing cardiac contractility in perfused hearts also suggests potential in certain cardiac conditions. caymanchem.comnih.govdartmouth.eduspandidos-publications.com Furthermore, this compound has shown potential in inhibiting cell proliferation in glioblastoma cells by targeting the MCU complex, supporting its potential application in cancer research. mdpi.com
Future research should explore novel therapeutic applications for this compound in diseases beyond its currently investigated scope. This could involve exploring its effects in other types of cancer, metabolic disorders, or inflammatory conditions where mitochondrial calcium homeostasis is disrupted. mdpi.commdpi.com Further investigation into its effects on conditions like psychoactive substance-induced neurotoxicity, where MCU dysfunction is implicated, could also be warranted. mdpi.comnih.gov
Development of More Selective and Potent Analogs with Improved Pharmacological Profiles
A significant research gap lies in the need for more selective and potent inhibitors of mitochondrial calcium uptake. mdpi.comnih.govnih.govbiorxiv.org While this compound is cell-permeable, it exhibits off-target effects on mitochondrial membrane potential and other mitochondrial components, which could limit its specificity and clinical applicability. nih.govresearchgate.netresearchgate.netosti.govnih.govnih.govbiorxiv.org The development of analogs with improved selectivity for the MCU complex over other mitochondrial targets is crucial. mdpi.comnih.govnih.govbiorxiv.org
Future efforts should focus on the rational design and synthesis of this compound analogs with enhanced potency and selectivity for the MCU complex. researchgate.netmdpi.com This involves understanding the structure-activity relationship of this compound and modifying its structure to improve its pharmacological profile, including membrane permeability, metabolic stability, and reduced off-target effects. mdpi.comnih.govbiorxiv.org A systematic analysis of the effects of this compound analogs on various mitochondrial functions is expected to contribute to the development of clinically applicable compounds. mdpi.com
Integration with Systems Biology Approaches to Understand Broader Cellular Impact
To gain a comprehensive understanding of this compound's effects, integrating research with systems biology approaches is essential. Mitochondrial calcium uptake is intricately linked to various cellular processes, including energy metabolism, signaling pathways, and cell survival or death decisions. nih.govresearchgate.netspandidos-publications.com Perturbing mitochondrial calcium homeostasis with an inhibitor like this compound can have cascading effects throughout the cell.
Future research should utilize systems biology tools and techniques, such as transcriptomics, proteomics, and metabolomics, to investigate the broader cellular impact of this compound treatment. nih.gov This will help to identify altered pathways, understand adaptive responses, and potentially uncover novel therapeutic targets or biomarkers. Integrating these data with functional studies will provide a more holistic view of how this compound influences cellular physiology beyond its direct effects on mitochondrial calcium uptake.
Q & A
Q. What is the mechanistic role of DS16570511 in targeting mitochondrial calcium uniporter (MCU) activity in glioblastoma stem cells (GSCs)?
this compound inhibits MCU, a key regulator of mitochondrial calcium uptake, disrupting calcium homeostasis critical for GSC proliferation and self-renewal . To validate this mechanism, researchers should:
- Perform calcium flux assays (e.g., using fluorescent indicators like Rhod-2) to measure mitochondrial calcium levels post-treatment.
- Combine inhibition studies with MCU overexpression or knockdown to confirm target specificity.
- Reference dose-response curves (e.g., 25–50 μM concentrations in ) to assess potency thresholds.
Q. What standard assays are used to evaluate this compound’s impact on cell viability in GSC models?
The CellTiter-Glo® Luminescent assay is a gold standard for quantifying ATP levels as a proxy for viable cells . Methodological considerations include:
- Seeding density optimization (e.g., 2,000 cells/well in 96-well plates).
- Time-course measurements (e.g., days 0, 2, 4, and 6) to track dynamic responses.
- Inclusion of controls (e.g., DMSO vehicle) and non-cancerous cell lines (e.g., human astrocytes) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory efficacy data for this compound across heterogeneous GSC populations?
Discrepancies may arise due to genetic variability in GSC subclones or differences in MCU expression. To address this:
- Perform single-cell RNA sequencing to correlate MCU expression levels with drug sensitivity.
- Use patient-derived xenograft (PDX) models to evaluate inter-tumor heterogeneity.
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What experimental design principles ensure reproducibility in this compound dose-response studies?
Key steps include:
- Dose Optimization : Pre-test a range (e.g., 10–100 μM) to identify IC50 values, minimizing off-target effects on non-cancerous cells .
- Replication : Use ≥3 biological replicates and technical triplicates to account for variability.
- Documentation : Follow guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry’s standards for experimental reproducibility) .
Q. How should researchers statistically analyze time-dependent cytotoxicity data from this compound experiments?
Recommended approaches:
- Longitudinal Mixed Models : Account for repeated measures over time.
- Survival Analysis : Kaplan-Meier curves for viability trends.
- Error Reporting : Include confidence intervals and p-values adjusted for multiple comparisons .
Methodological Frameworks
Q. What criteria (e.g., FINER) should guide hypothesis formulation for this compound studies?
Apply the FINER framework :
- Feasible : Ensure access to GSC lines and equipment for calcium imaging.
- Interesting : Explore this compound’s dual effects on proliferation and stemness markers (e.g., SOX2).
- Novel : Investigate synergies with temozolomide or radiation therapy.
- Ethical : Use primary cell lines with IRB approval .
- Relevant : Align with glioblastoma’s unmet therapeutic needs .
Q. How can conflicting results in MCU inhibition studies be systematically addressed?
- Meta-Analysis : Aggregate data from multiple studies (e.g., shRNA knockdown vs. pharmacological inhibition).
- Sensitivity Analysis : Test variables like oxygen tension or nutrient availability in culture conditions.
- Cross-Validation : Compare in vitro findings with in vivo tumor regression metrics .
Data Presentation and Reproducibility
Q. What are the best practices for presenting this compound cytotoxicity data in publications?
- Tables : Summarize IC50 values, cell lines, and statistical parameters (mean ± SD, n-value).
- Figures : Use line graphs for time-course viability and bar charts for dose comparisons.
- Supplementary Materials : Include raw data, protocol details, and instrument calibration logs .
Q. How can researchers ensure methodological transparency for peer replication?
- Detailed Protocols : Specify cell culture conditions (e.g., serum concentration, passage number).
- Reagent Validation : Report batch numbers for this compound and validate purity via HPLC.
- Code Sharing : Provide scripts for data analysis (e.g., R/Python for dose-response modeling) .
Tables for Reference
Q. Table 1. Experimental Parameters for this compound in GSC Studies (Adapted from )
| Parameter | Details |
|---|---|
| Cell Lines | T456, T4121 (GSCs); 16157 (neural stem cells); NHA (astrocytes) |
| Dosage | 25 μM, 50 μM (this compound); 0.1% DMSO (control) |
| Assay | CellTiter-Glo® Luminescent (viability); tumor sphere size measurement |
| Replication | 3 technical replicates per condition |
Q. Table 2. Statistical Methods for this compound Data Analysis
| Data Type | Recommended Analysis |
|---|---|
| Time-Course Viability | Repeated-measures ANOVA |
| Dose-Response | Nonlinear regression (log-inhibitor vs. response) |
| Heterogeneity Testing | Cluster analysis or principal component analysis (PCA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
